Maculine
Overview
Description
Mechanism of Action
Target of Action
Maculine, also known as Maculin, is a furoquinoline alkaloid characteristic of the Rutaceae family The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Furoquinoline alkaloids, the group to which this compound belongs, have been reported to exhibit a diverse range of effects, making them potential candidates for medicinal applications
Biochemical Pathways
Furoquinoline alkaloids, including this compound, are biosynthesized by four major biochemical pathways: the malonic acid pathway, the shikimate pathway, the methyl erythritol phosphate (MEP) pathway, and the mevalonic acid (MVA) pathway . The downstream effects of these pathways and their impact on the organism are subject to ongoing research.
Result of Action
Furoquinoline alkaloids have demonstrated antimicrobial and antiprotozoal properties
Biochemical Analysis
Biochemical Properties
It is known that Maculine has a molecular formula of C13H9NO4 and a molecular weight of 243.21 . It is characterized as the hydrochloride, which is best obtained from dilute HCl . The base crystallizes from methanol or ethanol as colorless needles .
Cellular Effects
The specific cellular effects of this compound are currently unknown due to the lack of comprehensive studies. Given its classification as a furoquinoline alkaloid, it may share some common properties with other compounds in this class. For instance, some furoquinoline alkaloids have been shown to exhibit anti-inflammatory and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Maculine can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under acidic conditions. The reaction typically requires a methoxy-substituted aniline derivative and a furoquinoline precursor. The cyclization reaction is facilitated by the presence of a strong acid, such as sulfuric acid, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as the bark, leaves, and roots of Rutaceae plants. The extraction process includes solvent extraction using methanol or ethanol, followed by purification through chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Maculine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline derivatives.
Reduction: Reduction of this compound can yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted furoquinoline derivatives.
Scientific Research Applications
Maculine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other furoquinoline derivatives.
Biology: Studied for its antimicrobial and antiprotozoal properties.
Medicine: Investigated for potential use as an acetylcholinesterase inhibitor and anti-inflammatory agent in neurodegenerative diseases.
Comparison with Similar Compounds
- Dictamnine: Known for its antimicrobial properties.
- Skimmianine: Exhibits anti-Alzheimer’s activity.
- Kokusaginine: Studied for its cytotoxic effects.
- γ-Fagarine: Demonstrates antiprotozoal activity .
Properties
IUPAC Name |
8-methoxy-4,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,7,9,11(15)-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c1-15-12-7-2-3-16-13(7)14-9-5-11-10(4-8(9)12)17-6-18-11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNYHHBCMOYPCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=COC2=NC3=CC4=C(C=C31)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200416 | |
Record name | 1,3-Dioxolo(4,5-g)furo(2,3-b)quinoline, 9-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524-89-0 | |
Record name | Maculine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=524-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Maculine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Maculine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94658 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dioxolo(4,5-g)furo(2,3-b)quinoline, 9-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MACULINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67W5VPJ6AX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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